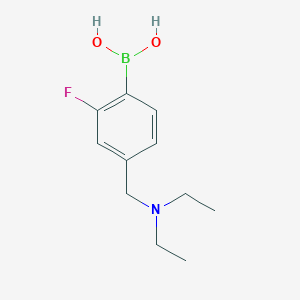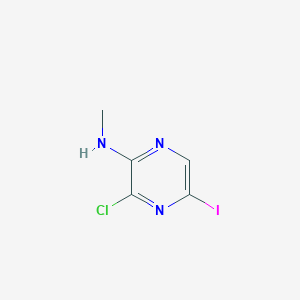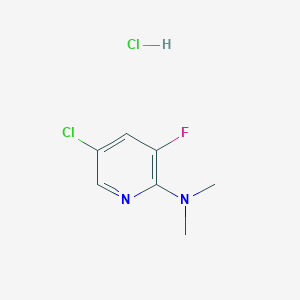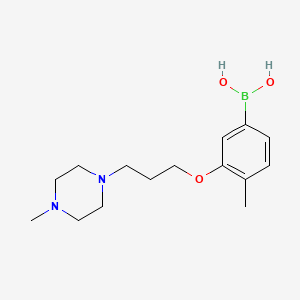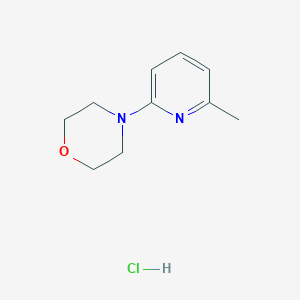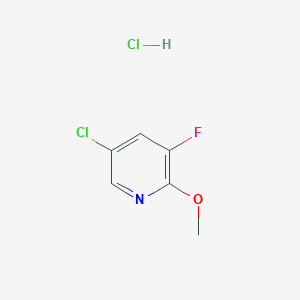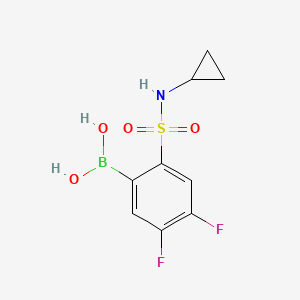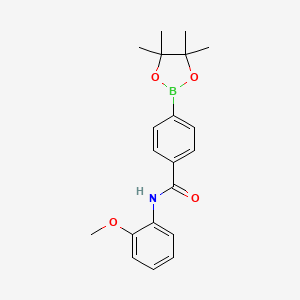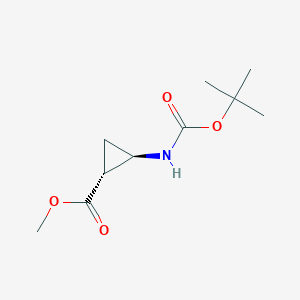
(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate
Vue d'ensemble
Description
“(1R,2R)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate” is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 . It is not intended for human or veterinary use and is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES code: O=C(OC)[C@H]1C@H©C)=O)C1 . This code provides a text representation of the compound’s structure, including the stereochemistry.Applications De Recherche Scientifique
Synthesis and Stereochemistry
Facile Synthesis : A study by Jiménez et al. (2001) demonstrated the enantiomerically pure synthesis of (2R,3R)- and (2S,3S)-1-(N-tert-butoxycarbonyl)amino-2,3-diphenyl-1-cyclopropanecarboxylic acids, achieved through the resolution of a racemic precursor, highlighting the efficiency and stereoselectivity of the cyclopropanation process (Jiménez et al., 2001).
Stereoselective Synthesis : Meiresonne et al. (2012) accomplished the stereoselective synthesis of both enantiomers of trans-2-(diphenylmethylideneamino)cyclopropanecarboxylic acid, starting from β-benzyl N-(tert-butoxycarbonyl)aspartate. This research underscores the utility of chiral pool synthesis in producing novel trans-β-ACC derivatives (Meiresonne et al., 2012).
Crystal and Molecular Structure
- Crystal Structure Analysis : The crystal structure of a related compound, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, was determined by X-ray analysis in a study by Cetina et al. (2003). This research provided insights into the conformational analysis and intermolecular interactions of cyclopropane amino acids (Cetina et al., 2003).
Biological Applications
- Conformationally Restricted Histamine Analogues : Kazuta et al. (2002) designed conformationally restricted analogues of histamine using chiral cyclopropane structures. This research shows the potential of cyclopropane rings in modifying the biological activity of molecules (Kazuta et al., 2002).
Chemical Synthesis and Applications
Building Blocks for Amino Acids : Limbach et al. (2009) demonstrated that Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate serves as a versatile building block for creating new cyclopropyl-containing amino acids. This highlights the molecule's significance in synthesizing complex amino acid structures (Limbach et al., 2009).
Synthesis of Iprodione Analogues : Research by Brackmann et al. (2005) on the synthesis of spirocyclopropanated analogues of Iprodione showcases the application of Methyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in creating novel compounds with potential agricultural applications (Brackmann et al., 2005).
Enzyme-Mediated Synthesis : Aurell et al. (2014) highlighted the use of enzyme-catalyzed reactions in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, demonstrating an advanced application of this compound in enzymatic synthesis (Aurell et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-ylpropanoate](/img/structure/B1434180.png)


